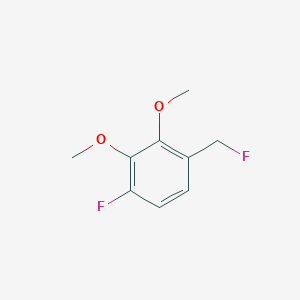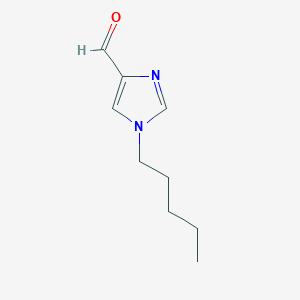
3,4-Bis(benzyloxy)-6-chloropyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(benzyloxy)-6-chloropyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of benzyloxy groups at positions 3 and 4, along with a chlorine atom at position 6, makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dibenzyloxybenzaldehyde, which is then converted into the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to form the pyridazine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
3,4-Bis(benzyloxy)-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
3,4-Bis(benzyloxy)-6-chloropyridazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Bis(benzyloxy)-6-chloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
相似化合物的比较
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: A precursor in the synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine.
6-Chloropyridazine: A simpler analog without the benzyloxy groups.
3,4-Bis(benzyloxy)benzylideneaminophenoxy: A related compound with similar benzyloxy substituents.
Uniqueness
This compound is unique due to the presence of both benzyloxy groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
6-chloro-3,4-bis(phenylmethoxy)pyridazine |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-11-16(22-12-14-7-3-1-4-8-14)18(21-20-17)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChI 键 |
QYPDJAYCAXXXKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2OCC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)



![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)


![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)

